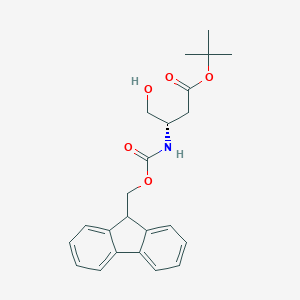

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate

説明

The compound "(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate" is a derivative of tert-butyl amino acids, which are important intermediates in the synthesis of peptides and pharmaceuticals. The tert-butyl group serves as a protecting group for the amino functionality during chemical synthesis, allowing for selective reactions to occur at other sites of the molecule.

Synthesis Analysis

The synthesis of tert-butyl amino acid derivatives typically involves the protection of the amino group with a tert-butyl carbamate group, followed by further functionalization of the molecule. For example, the synthesis of "(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid" involves the use of diazo compounds and metal-catalyzed reactions with silver trifluoroacetate to introduce the phenyl group . Similarly, the synthesis of tert-butyl amino acid derivatives can involve the use of starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, as seen in the synthesis of thienopyridine derivatives .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of tert-butyl amino acid derivatives. For instance, the molecular structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was elucidated using X-ray studies, revealing the orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds in the crystal structure . Similarly, the structure of Schiff base compounds derived from tert-butyl amino acids can be characterized by X-ray crystallographic analysis, as demonstrated for compound 2a .

Chemical Reactions Analysis

Tert-butyl amino acid derivatives can undergo various chemical reactions, including acylation, rearrangements, and coupling with aldehydes to form Schiff bases. The presence of the tert-butyl protecting group allows for selective reactivity, and the introduction of additional functional groups can be achieved through metal-catalyzed reactions or other synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino acid derivatives are influenced by the presence of the tert-butyl group and the specific functional groups attached to the amino acid backbone. These compounds often exhibit intramolecular hydrogen bonding, which can affect their thermal stability and solubility. Spectroscopic methods such as FTIR, 1H, and 13C NMR are used to characterize these compounds and provide insights into their structural features .

科学的研究の応用

Synthesis and Application in Drug Discovery

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate has been utilized in the synthesis of differentially protected azatryptophan derivatives, contributing to peptide-based drug discovery. The synthesis involves a Negishi coupling, demonstrating the versatility of this compound in forming complex molecular structures (Nimje et al., 2020).

Role in Biocompatible Polymer Production

Another application involves the production of biocompatible polymers. (S)-3,4-Dihydroxybutyric acid, a derivative of this compound, is used in synthesizing statin-class drugs and forms the basis for creating polymers via copolymerization with carbon dioxide. This process illustrates the compound's role in environmentally benign polymer science (Tsai et al., 2016).

Synthesis of Amino Acids

The compound also finds application in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, demonstrating its utility in creating enantiomerically pure amino acids. This synthesis is pivotal in the development of various peptides and proteins (Ellmerer-Müller et al., 1998).

Development of Advanced Dendrimers

In the realm of dendrimer synthesis, this compound is utilized to develop new types of C-branched monomers. These monomers are critical for constructing multifunctional dendrimers, showcasing the compound's role in advanced material science (Newkome et al., 2003).

特性

IUPAC Name |

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWAVDINBJTJNU-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454477 | |

| Record name | Fmoc-Aspartimol(OtBu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-hydroxybutanoate | |

CAS RN |

133565-45-4 | |

| Record name | Fmoc-Aspartimol(OtBu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

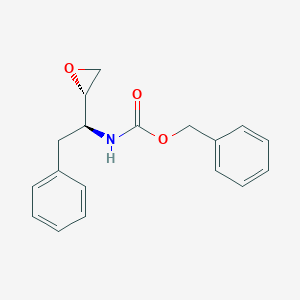

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)